The synthesis of 4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves a multi-step reaction sequence. [] Although the specific steps are not detailed in the provided abstract, the publication mentions the use of various spectroscopic techniques for structural confirmation. []
While the abstract doesn't provide a detailed molecular structure analysis, it indicates that the compound contains a pyrazole ring system linked to a substituted 1,3,5-triazine moiety. [] The presence of morpholine and nitrophenyl groups is also highlighted. [] Docking studies reveal key interactions within the PDE3 active site. The morpholine fragment interacts with Gly940 and Pro941, while the substituted aromatic ring of the core scaffold interacts with Tyr829, Asn830, Leu850, Glu851, and Thr893. []
4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine acts as a PDE3A inhibitor. [] PDE3A is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a secondary messenger molecule involved in various cellular processes. [] By inhibiting PDE3A, the compound increases cellular cAMP levels, leading to the relaxation of the vasculature system and improved cardiac muscle contractility. []
The compound demonstrated significant PDE3 inhibitory activity in vitro. [] Notably, it exhibited a positive inotropic effect, increasing the contractility of cardiac muscles in experimental subjects without affecting heart rate. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8